2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylicacid
Description
The compound 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative featuring a bicyclic aromatic core fused with a diazole ring. Key structural attributes include:
- Cyclopropyl substituent at position 2: Enhances metabolic stability due to its rigid, strained three-membered ring.
- 2-Methylpropyl (isobutyl) group at position 1: A branched alkyl chain that may improve lipophilicity and membrane permeability.
- Carboxylic acid at position 5: A polar functional group critical for hydrogen bonding and target binding interactions.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-cyclopropyl-1-(2-methylpropyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)8-17-13-6-5-11(15(18)19)7-12(13)16-14(17)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,19) |
InChI Key |
GCIQPQNRARACFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)O)N=C1C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The benzodiazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The cyclopropyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the benzodiazole ring can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with enzymes, receptors, and other proteins, modulating their activity. The cyclopropyl and 2-methylpropyl groups can enhance the compound’s binding affinity and selectivity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
(a) 2-Isopropyl-1H-Benzimidazole-6-Carboxylic Acid (RN 505078-93-3)
- Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. benzodiazole (benzene and diazole).
- Substituents :
- Position 2: Isopropyl (bulky, lipophilic) vs. cyclopropyl (rigid, electron-rich).
- Position 6: Carboxylic acid vs. position 5 in the target compound.
- Positional isomerism of the carboxylic acid (5 vs. 6) could influence spatial orientation in target interactions .
(b) 1-(Cyclopropylmethyl)-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazole-5-Carboxylic Acid (CAS 1019342-55-2)
- Core Structure : 2-Oxo-2,3-dihydrobenzodiazole (partially saturated) vs. fully aromatic benzodiazole.
- Substituents :
- Position 1: Cyclopropylmethyl (spacer between core and cyclopropane) vs. 2-methylpropyl (direct branching).
- Position 2: Oxo group introduces hydrogen-bonding capacity absent in the target compound.
- Implications : Partial saturation may reduce aromaticity and affect π-π stacking interactions. The oxo group could enhance solubility but reduce metabolic stability .
Carboxylic Acid Functional Group Comparisons
(a) 1-Aryltriazole-4-Carboxylic Acids (e.g., 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid)
- Core Structure : Triazole (five-membered ring with three nitrogens) vs. benzodiazole.
- Substituents : Electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) enhance acidity and target binding.
- Activity : Demonstrated antiproliferative effects against lung cancer (NCI-H522 cells, GP = 68.09%) .
- Implications : While the core differs, the carboxylic acid group’s role in binding (e.g., to kinases like c-Met) is a critical shared feature .
(b) Pyrrolo[1,2-b]Pyridazine-3-Carboxylic Acid Esters (e.g., EP 4 374 877 A2)
Key Structural and Functional Insights
Core Heterocycle :
- Benzodiazole/benzimidazole cores favor planar aromatic interactions, while triazoles and pyrrolopyridazines introduce distinct electronic profiles.
- Saturation (e.g., dihydrobenzodiazole) reduces aromaticity but may improve solubility .
Substituent Effects: Cyclopropyl vs. isopropyl: Cyclopropane’s rigidity may enhance target binding specificity compared to flexible isopropyl .
Carboxylic Acid Position :
- Position 5 in benzodiazoles vs. position 6 in benzimidazoles alters spatial alignment in active sites, impacting potency .
Biological Activity :
- Triazole carboxylic acids with electron-withdrawing groups (e.g., CF₃) show strong anticancer activity, suggesting the target compound’s acid group could play a similar role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
